

P144 Peptide in Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Disitertide diammonium*

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Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), is a hallmark of numerous chronic diseases leading to organ dysfunction and failure. Transforming Growth Factor-beta 1 (TGF- β 1) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myfibroblasts and stimulating the synthesis of ECM components.[1][2] The P144 peptide, also known as Disitertide, is a synthetic 14-amino acid peptide derived from the TGF- β 1 type III receptor (betaglycan).[3][4] It acts as a competitive inhibitor of TGF- β 1, blocking its interaction with its receptors and subsequently attenuating downstream pro-fibrotic signaling pathways.[3][5] This technical guide provides an in-depth overview of the P144 peptide, its mechanism of action, and its application in various preclinical fibrosis models, presenting key quantitative data and detailed experimental protocols.

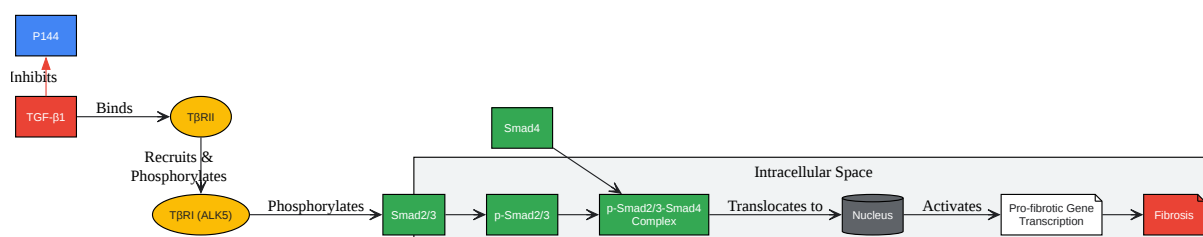
Mechanism of Action: Inhibition of TGF- β 1 Signaling

P144 exerts its anti-fibrotic effects by directly interfering with the TGF- β 1 signaling cascade. TGF- β 1 initiates its biological activity by binding to the type II TGF- β receptor (T β RII), which

then recruits and phosphorylates the type I receptor (T β RI), also known as activin receptor-like kinase 5 (ALK5).[6] This activated receptor complex propagates the signal through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

P144, by mimicking a region of the betaglycan receptor, is thought to bind to TGF- β 1, preventing its interaction with T β RII and T β RI, thus inhibiting the initiation of the signaling cascade.[3][4] This blockade leads to a reduction in the phosphorylation of Smad2 and Smad3 (p-Smad2/3), key downstream mediators in the canonical pathway.[7][8] Consequently, the translocation of the Smad2/3-Smad4 complex to the nucleus is inhibited, leading to decreased transcription of pro-fibrotic genes, including those for collagens and other ECM components.[2][6]

Signaling Pathway Diagram



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Caption: P144 inhibits the TGF- β 1 signaling pathway.

Preclinical Studies of P144 in Fibrosis Models

P144 has demonstrated anti-fibrotic efficacy in a variety of animal models, targeting different organs. This section summarizes the quantitative data from these studies and provides detailed experimental protocols.

Skin Fibrosis

Experimental Model: Bleomycin-Induced Scleroderma in Mice

The bleomycin-induced skin fibrosis model is a widely accepted model that mimics the pathological changes observed in human scleroderma.[3][9]

Quantitative Data

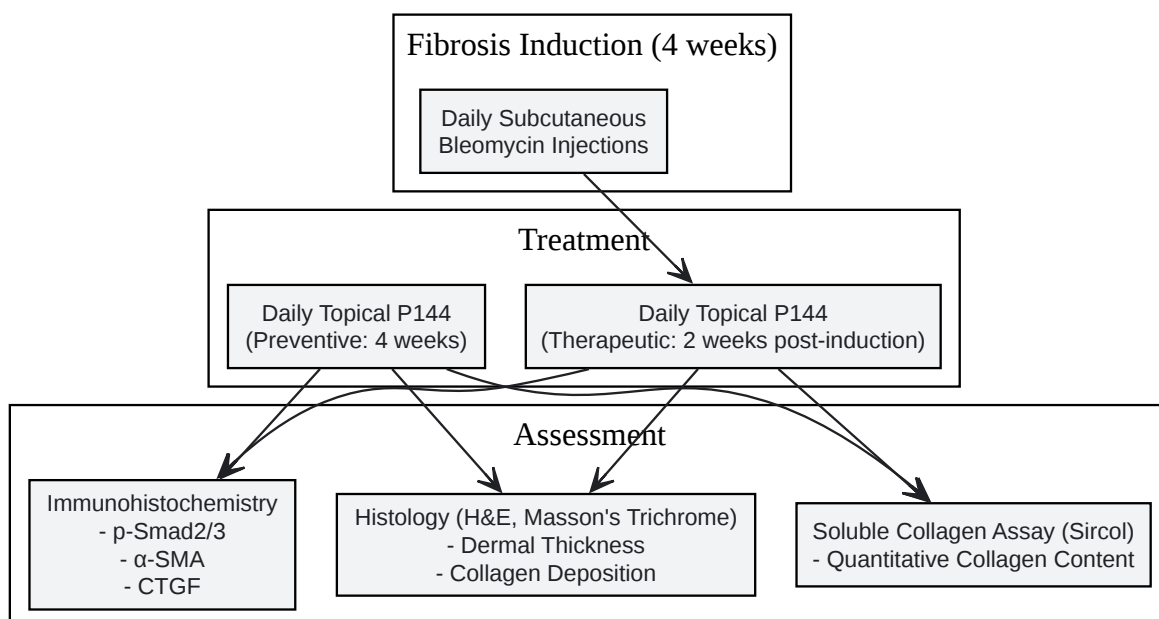
Parameter	Vehicle Control	P144 Treatment	Outcome	Reference
Dermal Thickness	Increased	Significantly decreased	Reduction in skin fibrosis	[3]
Soluble Collagen Content	Increased	Significantly decreased	Inhibition of collagen deposition	[3][7]
p-SMAD2/3 Positive Fibroblasts	Increased	Remarkably suppressed	Inhibition of TGF- β 1 signaling	[7]
α -SMA Positive Myofibroblasts	Increased	Remarkably suppressed	Reduction in myofibroblast differentiation	[7]
Connective Tissue Growth Factor (CTGF) Expression	Strongly induced	Clearly decreased	Downregulation of a key pro-fibrotic mediator	[1]

Experimental Protocol

- Animal Model: C3H mice are typically used.[3]
- Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (e.g., 100 μ L of a 1 mg/mL solution) into a shaved area on the back for 4 weeks.[3]
- P144 Administration (Topical):

- Preventive Regimen: Apply 100 μ L of a P144-containing lipogel daily to the bleomycin-injected skin area for the entire 4-week duration of bleomycin injections.[1]
- Therapeutic Regimen: After inducing fibrosis with 4 weeks of bleomycin injections, apply 100 μ L of the P144 lipogel daily for an additional 2 weeks.[1]
- Assessment of Fibrosis:
 - Histology: At the end of the treatment period, euthanize the mice and collect skin biopsies. Fix the tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to measure dermal thickness and Masson's trichrome to visualize collagen deposition.[5]
 - Collagen Quantification: Measure the pepsin-soluble collagen content from skin punch biopsies using a colorimetric assay such as the Sircol collagen assay.[1]
 - Immunohistochemistry: Perform immunohistochemical staining on skin sections for key fibrosis markers, including phosphorylated Smad2/3 (p-Smad2/3), alpha-smooth muscle actin (α -SMA), and Connective Tissue Growth Factor (CTGF).[7]

Experimental Workflow Diagram



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- To cite this document: BenchChem. [P144 Peptide in Fibrosis Research: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15620388/docs#p144-peptide-in-fibrosis-research-a-technical-guide>]

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